3-(4-Bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione
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Overview
Description
3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a benzoyl precursor followed by cyclization to form the benzofuran ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its potential anticancer and antimicrobial properties are being explored in preclinical studies.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobenzoyl)-2-(trifluoromethyl)benzofbenzofuran-4,9-dione
- 2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran
Uniqueness
3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione is unique due to its specific substitution pattern and the presence of both bromobenzoyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-(4-bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO4/c1-10-15(17(22)11-6-8-12(21)9-7-11)16-19(24)18(23)13-4-2-3-5-14(13)20(16)25-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVGUKZSRKNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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